Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
Overview
Description
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- is a chemical compound with the molecular formula C11H25IOSi and a molecular weight of 328.31 g/mol . It is also known by its IUPAC name, tert-butyl [(5-iodopentyl)oxy]dimethylsilane . This compound is a silane derivative with a terminal iodine group, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with 5-iodopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
tert-butyl dimethylchlorosilane+5-iodopentanol→Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted silane, while oxidation might produce a silanol or siloxane .
Scientific Research Applications
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The terminal iodine group is a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the silane moiety can undergo oxidation or reduction, leading to various functionalized products .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)[(5-bromopentyl)oxy]dimethyl-: Similar structure but with a bromine atom instead of iodine.
Silane, (1,1-dimethylethyl)[(5-chloropentyl)oxy]dimethyl-: Similar structure but with a chlorine atom instead of iodine.
Silane, (1,1-dimethylethyl)[(5-fluoropentyl)oxy]dimethyl-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl-(5-iodopentoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAIPMPRTUOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561715 | |
Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-45-0 | |
Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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